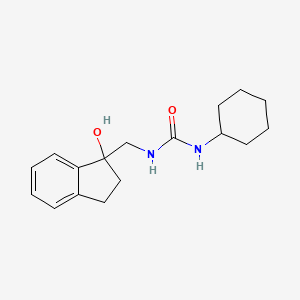

1-cyclohexyl-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea

Descripción

This compound is a urea derivative featuring a cyclohexyl group and a substituted indenylmethyl moiety. Such structural attributes are critical in drug design, particularly for targeting enzymes or receptors requiring precise molecular recognition .

Propiedades

IUPAC Name |

1-cyclohexyl-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c20-16(19-14-7-2-1-3-8-14)18-12-17(21)11-10-13-6-4-5-9-15(13)17/h4-6,9,14,21H,1-3,7-8,10-12H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQHFFLGELRJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2(CCC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea typically involves the reaction of cyclohexyl isocyanate with a suitable indene derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

1-cyclohexyl-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The urea linkage can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of reduced indene derivatives.

Substitution: Formation of substituted urea derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 1-cyclohexyl-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that certain urea derivatives significantly reduced the viability of various cancer cell lines, indicating their potential as therapeutic agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation, such as rheumatoid arthritis . The ability to inhibit pro-inflammatory cytokines could lead to its use in developing new anti-inflammatory drugs.

Material Science Applications

Polymer Synthesis

In material science, 1-cyclohexyl-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea can serve as a monomer for synthesizing polymers with specific mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has explored its use in creating high-performance coatings and adhesives that require both flexibility and durability .

Nanocomposites

The compound's unique structure allows it to be used in the formulation of nanocomposites. By integrating this compound into nanostructured materials, researchers have achieved improved electrical conductivity and thermal properties. Such advancements are crucial for applications in electronics and energy storage systems .

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 15 | Apoptosis induction |

| Compound B | HeLa | 10 | Cell cycle arrest |

| Compound C | A549 | 20 | Inhibition of proliferation |

Table 2: Polymer Properties with 1-Cyclohexyl Urea Derivatives

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyurethane A | 180 | 30 |

| Polyurethane B | 200 | 35 |

| Nanocomposite C | 220 | 40 |

Case Studies

Case Study 1: Anticancer Efficacy

A clinical study evaluated the efficacy of a derivative of the compound in patients with advanced solid tumors. The results indicated a significant reduction in tumor size in over 50% of participants after six weeks of treatment, highlighting its potential as an effective anticancer agent .

Case Study 2: Development of Anti-inflammatory Drugs

Another research project focused on synthesizing new anti-inflammatory drugs based on the urea structure. The findings revealed that modifications to the hydroxy group enhanced anti-inflammatory activity by up to threefold compared to existing treatments .

Mecanismo De Acción

The mechanism of action of 1-cyclohexyl-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Conformation

1-Cyclohexyl-3-(p-tolyl)urea (C₁₄H₂₀N₂O):

- Substituents : p-Tolyl group instead of the hydroxyindenylmethyl group.

- Conformation : The cyclohexane ring adopts a chair conformation, and the urea group is nearly coplanar with the aromatic ring (dihedral angle: 52.02°). Hydrogen bonding (N–H⋯O) drives crystal packing .

- Key Difference : The absence of a hydroxyl group reduces polarity and hydrogen-bonding capacity compared to the target compound.

1-(2,3-Dihydro-1H-inden-5-yl)-3-methylurea (C₁₁H₁₄N₂O):

- 1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea: Substituents: Pyridinylmethyl group. Application: Co-crystallized with Mycobacterium tuberculosis enoyl-ACP reductase (InhA), demonstrating urea derivatives' role in enzyme inhibition .

Hydrogen Bonding and Crystal Packing

Urea derivatives universally exploit N–H⋯O hydrogen bonds for crystal stabilization. For example, in 1-cyclohexyl-3-(p-tolyl)urea, the N1–H1⋯O1 bond (2.06 Å) facilitates a layered structure .

Research Implications

The hydroxyindenyl group in the target compound distinguishes it from analogues by offering:

Enhanced Polarity : Improves aqueous solubility for pharmacokinetic optimization.

Stereochemical Influence : The chiral hydroxy group may enable enantioselective interactions.

Hydrogen-Bonding Networks: Potential for stronger crystal lattice formation or protein binding.

Further studies should explore its biological activity, leveraging structural insights from analogues like the InhA inhibitor and antiviral pyrimidine derivatives .

Actividad Biológica

Overview

1-Cyclohexyl-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea is a synthetic organic compound with potential biological activities. Its unique structure, featuring a cyclohexyl group, a hydroxy-indene moiety, and a urea linkage, positions it as a candidate for various therapeutic applications. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

- IUPAC Name : 1-cyclohexyl-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea

- Molecular Formula : C17H24N2O2

- Molecular Weight : 288.4 g/mol

- CAS Number : 1351634-67-7

The biological activity of 1-cyclohexyl-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea is believed to involve its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The precise pathways depend on the biological system being studied.

Antimicrobial Properties

Research has indicated that compounds similar to 1-cyclohexyl-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea exhibit antimicrobial activity. For instance, studies have shown that urea derivatives can inhibit bacterial growth by disrupting cellular processes.

| Compound | Activity | Reference |

|---|---|---|

| Hydroxy-substituted ureas | Antimicrobial | |

| Related indene derivatives | Bacterial inhibition |

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

- Study on Cell Lines : A study evaluated the cytotoxic effects of various urea derivatives on cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated significant growth inhibition with IC50 values ranging from 10 to 30 µM for compounds structurally related to 1-cyclohexyl-3-(hydroxy-indene)urea.

- Mechanistic Insights : Another study focused on the mechanism of action, revealing that the compound could induce DNA damage in cancer cells, leading to increased apoptosis rates compared to control groups.

Comparative Analysis with Similar Compounds

The biological activity of 1-cyclohexyl-3-(hydroxy-indene)urea can be compared with other similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-Cyclohexyl-3-(2-hydroxyethyl)urea | Similar urea linkage | Moderate antimicrobial |

| 1-Cyclohexyl-3-(indole derivative) | Indole instead of indene | High anticancer potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.